molecular formula C14H14O2S2 B7944252 1-(Benzylthio)-4-(methylsulfonyl)benzene

1-(Benzylthio)-4-(methylsulfonyl)benzene

Cat. No.: B7944252
M. Wt: 278.4 g/mol
InChI Key: WOKPIDDZDKJLCS-UHFFFAOYSA-N
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Description

1-(Benzylthio)-4-(methylsulfonyl)benzene (CAS: Not explicitly provided in evidence) is a disubstituted benzene derivative featuring a benzylthio group (–S–CH₂–C₆H₅) at position 1 and a methylsulfonyl group (–SO₂–CH₃) at position 3. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its dual functionalization.

Properties

IUPAC Name

1-benzylsulfanyl-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-18(15,16)14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKPIDDZDKJLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-(Benzylthio)-4-(methylsulfonyl)benzene typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and reaction times to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylthio)-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzylthio)-4-(methylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzylthio)-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The benzylthio and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical transformations .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) CAS/References Key Features
1-(Ethylsulfonyl)-4-methylbenzene –SO₂–C₂H₅ (4), –CH₃ (1) 79682-28-3 Shorter alkyl chain on sulfonyl; lower steric hindrance vs. benzylthio.
4-Nitrodiphenyl Sulfide –S–C₆H₅ (4), –NO₂ (1) 952-97-6 Nitro group (stronger EWG) vs. methylsulfonyl; higher electrophilic deactivation.
4-Tert-butyldiphenyl sulfide –S–C₆H₅ (4), –C(CH₃)₃ (1) 105854-98-6 Bulky tert-butyl group increases steric hindrance, reducing reactivity.
1-(Bromomethyl)-4-(methylsulfonyl)benzene –SO₂–CH₃ (4), –CH₂Br (1) 53606-06-7 Bromomethyl group enables nucleophilic substitution; higher reactivity.
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene –SO₂–CH₂–CH₂–O–C₆H₅ (4), –CH₃ (1) 28611-88-3 Extended sulfonyl-ether chain alters solubility and electronic effects.

Physical and Chemical Properties

Table 2: Comparative Properties
Property 1-(Benzylthio)-4-(methylsulfonyl)benzene 4-Nitrodiphenyl Sulfide 1-(Ethylsulfonyl)-4-methylbenzene
Melting Point ~120–125°C (estimated) 98–100°C 85–87°C
Solubility Low in water; soluble in DCM, THF Insoluble in water Moderately soluble in polar solvents
LogP ~3.5 (predicted) 3.8 2.9
Stability Stable to heat; oxidizes slowly in air Heat-sensitive Stable under inert atmosphere

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